N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide
説明
N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies.
作用機序
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and survival of B-cells. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various cellular processes. N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide inhibits BTK by binding to its active site, preventing its phosphorylation and subsequent downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the suppression of tumor growth. This compound also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. In addition, this compound has been shown to enhance the anti-tumor activity of other therapeutic agents, such as rituximab and venetoclax.
実験室実験の利点と制限
One of the major advantages of N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for clinical use. However, this compound has been shown to cause dose-dependent toxicity in animal studies, particularly in the liver and kidneys. This toxicity may limit its clinical utility, and further studies are needed to determine the optimal dosing regimen.
将来の方向性
There are several potential directions for future research on N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another direction is the investigation of this compound in other types of cancer, such as solid tumors. Additionally, further studies are needed to understand the mechanisms of this compound-induced toxicity and to develop strategies to mitigate its adverse effects.
科学的研究の応用
N-benzyl-2,4,6-trimethyl-N-2-pyridinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, resulting in the suppression of B-cell proliferation and survival. This compound has also demonstrated efficacy in animal models of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
特性
IUPAC Name |
N-benzyl-2,4,6-trimethyl-N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-13-17(2)21(18(3)14-16)26(24,25)23(20-11-7-8-12-22-20)15-19-9-5-4-6-10-19/h4-14H,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYWMHBZJVDARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。